2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol
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Overview
Description
2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol is a complex organic compound belonging to the dibenzopyran family This compound is characterized by its unique structure, which includes a dibenzopyran core with various substituents, including a chlorine atom and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted dibenzopyran compounds.
Scientific Research Applications
2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cannabinol: A similar compound with a dibenzopyran core, known for its psychoactive properties.
Δ8-Tetrahydrocannabinol: Another related compound with similar structural features and biological activity.
Uniqueness
2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol is unique due to its specific substituents, such as the chlorine atom and dimethyl groups, which confer distinct chemical and biological properties compared to other dibenzopyran derivatives.
Properties
CAS No. |
16720-04-0 |
---|---|
Molecular Formula |
C15H17ClO2 |
Molecular Weight |
264.74 g/mol |
IUPAC Name |
2-chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C15H17ClO2/c1-15(2)11-6-4-3-5-9(11)10-7-12(16)13(17)8-14(10)18-15/h7-8,17H,3-6H2,1-2H3 |
InChI Key |
HVPGANLUVNQMME-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)C3=CC(=C(C=C3O1)O)Cl)C |
Canonical SMILES |
CC1(C2=C(CCCC2)C3=CC(=C(C=C3O1)O)Cl)C |
Key on ui other cas no. |
16720-04-0 |
Synonyms |
7,8,9,10-Tetrahydro-6,6-dimethyl-2-chloro-6H-dibenzo[b,d]pyran-3-ol |
Origin of Product |
United States |
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